Calcium;titanium;trihydrate
Description
Historical Context and Discovery of Hydrated Calcium Titanate Species
The investigation into hydrated calcium titanate compounds is historically rooted in the study of the mineral world. A significant milestone in this field was the discovery of Kassite. This naturally occurring calcium titanate hydrate (B1144303) was first identified in the Kola Peninsula of the Soviet Union in 1959, and it was formally recognized as a new mineral in 1965. google.com Named in honor of the geologist Nikolai Grigor'evich Kassin, who discovered the Afrikanda massif where it was found, Kassite provided the first concrete example of a stable, hydrated calcium titanate species in nature. google.com Subsequent discoveries of Kassite have been reported in other locations, including a quarry in Arkansas, USA. google.com
The study of synthetic hydrated calcium titanates has been driven by the desire to replicate and improve upon the properties of naturally occurring minerals for industrial applications. Research has demonstrated that high-purity Kassite can be synthesized through methods such as hydrothermal processes. google.com These synthetic routes have not only allowed for a more detailed study of the compound's properties but have also led to the discovery of different morphological forms, such as hexagonal and lath-like crystals, each with distinct potential applications. google.com
General Overview of Calcium Titanate Perovskites and Their Hydrated Derivatives
Calcium titanate (CaTiO₃) is a cornerstone material in the field of materials science, primarily known for its perovskite crystal structure. wikipedia.org The ideal perovskite structure is cubic, but CaTiO₃ typically exhibits an orthorhombic structure at room temperature. unesp.br This structure consists of a network of corner-sharing TiO₆ octahedra, with calcium ions occupying the interstitial spaces. wikipedia.org The versatility of the perovskite structure allows for a wide range of elemental substitutions, leading to a vast family of materials with diverse and tunable properties. unesp.br
Hydrated calcium titanates are derivatives of the anhydrous perovskite structure where water molecules or hydroxyl groups are incorporated into the crystal lattice. This hydration can significantly alter the material's properties. The introduction of water can occur through various natural geological processes or be induced synthetically. In synthetic processes, the degree and nature of hydration can often be controlled by the reaction conditions, such as temperature, pressure, and the chemical precursors used. researchgate.net For instance, hydrothermal synthesis is a common method for producing hydrated calcium titanate species. researchgate.net
Classification and Nomenclature of Hydrated Calcium Titanate Compounds (e.g., Kassite, CaTi₂O₄(OH)₂)
The classification of hydrated calcium titanate compounds is based on their chemical composition and crystal structure.
Kassite , with the chemical formula CaTi₂O₄(OH)₂ , is a well-characterized example of a hydrated calcium titanate. It is classified as an oxide mineral. Its structure is distinct from the simple perovskite structure of anhydrous CaTiO₃.
The term "Calcium;titanium;trihydrate" is a more systematic chemical name that points to a specific degree of hydration. This compound has the chemical formula CaH₆O₃Ti , which can also be represented as CaTiO₃·3H₂O . This nomenclature indicates that for every formula unit of calcium titanate, there are three associated water molecules. This trihydrate is distinct from Kassite in its chemical composition and likely its crystal structure.
The following table provides a summary of the key properties of these two representative hydrated calcium titanate compounds.
| Property | Kassite | This compound |
| Chemical Formula | CaTi₂O₄(OH)₂ | CaTiO₃·3H₂O |
| Molecular Weight | 197.99 g/mol | 190.03 g/mol |
| Synonyms | Calcium titanate hydroxide (B78521) | Calcium titanate trihydrate |
| Crystal System | Orthorhombic | Not specified in results |
| CAS Number | 12049-50-2 (for anhydrous CaTiO₃) | 12194-71-7 |
Significance of Hydration States in Calcium Titanate Materials Science and Engineering
The presence and amount of water of hydration in calcium titanate compounds have a profound impact on their physical and chemical properties, which in turn determines their suitability for various applications.
The degree of hydration can influence the morphology of the crystalline particles. For example, in the synthesis of Kassite, the rate of heating during the hydrothermal process can determine whether the resulting particles have a hexagonal, platy morphology or a fibrous, lath-like morphology. google.com These different shapes are significant because they can lead to different functionalities. The platy form is noted for its high opacity, making it a candidate for use as a pigment in coatings and paper. google.com In contrast, the lath-like form, with its rod-like structure, is being explored as a reinforcing material in polymers and ceramics. google.com
Furthermore, the hydration state affects the biocompatibility of calcium titanate materials. Hydrated calcium titanate layers can be formed on the surface of titanium metal and its alloys through chemical treatments. nih.gov These hydrated layers can promote the formation of apatite, the main mineral component of bone, which is crucial for the successful integration of medical implants. nih.gov The ability to form a stable, bioactive hydrated layer is a key area of research in the development of advanced biomedical materials.
The presence of water can also play a role in the photocatalytic activity of perovskite materials. While excessive water can lead to degradation, controlled amounts of water have been shown to passivate defects and improve the efficiency of perovskite-based solar cells. rsc.orgnih.gov This suggests that the hydration state of calcium titanate could be a critical parameter to control for optimizing its performance in photocatalytic applications, such as the degradation of pollutants. semanticscholar.org
Structure
2D Structure
Properties
CAS No. |
12194-71-7 |
|---|---|
Molecular Formula |
CaH6O3Ti |
Molecular Weight |
141.99 g/mol |
InChI |
InChI=1S/Ca.3H2O.Ti/h;3*1H2; |
InChI Key |
NYMLMVRVLAXPPL-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ca].[Ti] |
Canonical SMILES |
O.O.O.[Ca].[Ti] |
Synonyms |
calcium titanium oxide CaTiO3 perovskite |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Characterization of Calcium;titanium;trihydrate
X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification and Structure Refinement of Hydrates
Rietveld Refinement for Hydrate (B1144303) Crystal Structure and Lattice Parameters
Rietveld refinement is a powerful analytical method used to refine the crystal structure of a material by fitting a theoretical diffraction pattern to the experimental XRD data. wikipedia.org This technique allows for the precise determination of lattice parameters, atomic coordinates, and site occupancy factors. researchgate.netuniv-rennes1.fr While the anhydrous form of calcium titanate (CaTiO3), known as perovskite, has been extensively studied, detailed refinement of a specific trihydrate is less common in the literature.
The anhydrous CaTiO3 typically crystallizes in an orthorhombic structure with the space group Pbnm or Pnma at room temperature. researchgate.netmaterialsproject.orgekb.egiaea.org Rietveld analysis of this phase provides well-established lattice parameters. The incorporation of water molecules into the lattice to form a hydrate would significantly alter these parameters and potentially the crystal symmetry. The refinement process for a hydrated structure would involve modeling the positions of water molecules and hydroxyl groups within the unit cell, a complex task that is critical for an accurate structural description. nih.govarizona.edu
Below is a table of representative lattice parameters for orthorhombic CaTiO3, the parent structure of its hydrated forms, as determined by Rietveld refinement.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|
| CaTiO₃ | Pbnm | 5.381 | 5.443 | 7.645 | materialsproject.org |
| CaTiO₃ | Pbnm | 5.2241 | 5.7500 | 7.9629 | researchgate.net |
| CaTiO₃ | Pnma | Data for orthorhombic structure confirmed | researchgate.net |
Crystallite Size Determination and Anisotropy in Hydrated Systems
The size of the crystalline domains (crystallites) within a powder sample can be determined from the broadening of the diffraction peaks. The Scherrer equation is a common method used for this calculation, relating the crystallite size to the peak width (full width at half maximum, FWHM), peak position, and X-ray wavelength. researchgate.net Studies on synthesized calcium titanate have reported crystallite sizes that vary based on preparation methods and thermal treatments.
| Synthesis/Annealing Condition | Average Crystallite Size (nm) | Reference |
|---|---|---|
| Annealed at 500 °C | 29.87 | researchgate.net |
| Annealed at 700 °C | 24.83 | researchgate.net |
| Calculated from Williamson-Hall plot | 38 | researchgate.net |
In hydrated systems, the growth of crystals can be non-uniform, leading to crystallites with different dimensions along different crystallographic axes. This phenomenon, known as anisotropy, results in anisotropic peak broadening, where the width of XRD peaks varies depending on the Miller indices (hkl). univ-rennes1.fr For instance, a needle-like or plate-like crystal morphology will cause peaks corresponding to the shorter dimension to be broader than those corresponding to the longer dimension. Analyzing this anisotropic broadening can provide valuable insights into the morphology of the crystallites.
Phase Transition Studies in Hydrated Calcium Titanate Systems
Hydrated compounds often undergo phase transitions upon changes in temperature or pressure. For hydrated calcium titanate, the most significant transition is dehydration, where heating causes the loss of water molecules from the crystal lattice. This process can be monitored using temperature-resolved XRD, which shows the transformation from the hydrated phase to an anhydrous phase. urfu.ru
Anhydrous CaTiO3 itself undergoes reversible structural phase transitions at high temperatures: from orthorhombic (Pbnm) to tetragonal (I4/mcm) at approximately 1512 K, and from tetragonal to an ideal cubic perovskite structure (Pm-3m) at around 1635 K. researchgate.netsemanticscholar.org These transitions are characterized by changes in the tilting of the TiO₆ octahedra. researchgate.net For hydrated systems, the removal of structural water upon heating constitutes a phase transition that typically occurs at much lower temperatures and results in the formation of the stable anhydrous orthorhombic CaTiO3 phase. urfu.ruacs.org
Vibrational Spectroscopy for Molecular Structure and Bonding in Hydrates
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a sensitive technique for probing the molecular structure and chemical bonding within a material. It is especially useful for identifying functional groups and studying the interactions of water molecules in hydrated compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of calcium titanate is dominated by vibrations of the TiO₆ octahedra. The primary absorption bands for anhydrous CaTiO3 are typically observed in the far-infrared region, corresponding to Ti-O stretching and Ti-O-Ti bending modes. iaea.org These fundamental vibrations provide a fingerprint for the perovskite structure.
In a hydrated calcium titanate, such as a trihydrate, additional vibrational modes related to water molecules and hydroxyl (OH) groups would be prominent in the spectrum.
The presence of water of hydration and hydroxyl groups gives rise to characteristic absorption bands in the mid-infrared region. nih.gov
O-H Stretching Vibrations: The stretching vibrations of hydroxyl groups are highly sensitive to their environment, particularly hydrogen bonding. A broad and intense absorption band is typically observed in the 3000–3600 cm⁻¹ range, which is characteristic of hydrogen-bonded O-H groups in molecular water. acs.orgmdpi.com Sharper, less intense peaks appearing at higher frequencies (around 3600–3750 cm⁻¹) are often assigned to free or non-hydrogen-bonded hydroxyl groups on the surface or within the crystal lattice. mdpi.comresearchgate.net
H-O-H Bending Vibrations: The bending mode (scissoring) of molecular water (H₂O) results in a distinct absorption peak around 1630 cm⁻¹. mdpi.com The presence of this peak is a clear indicator of the existence of undissociated water molecules within the material.
The analysis of these bands provides direct evidence of hydration and can offer insights into the nature of water-lattice interactions. For instance, the position and width of the O-H stretching band can indicate the strength of hydrogen bonding within the crystal structure.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H Stretching (H-bonded) | 3000 - 3600 | Stretching of hydroxyl groups in water molecules involved in hydrogen bonding. |
| O-H Stretching (Free) | 3600 - 3750 | Stretching of isolated or weakly interacting surface hydroxyl groups. |
| H-O-H Bending | 1600 - 1650 | Bending (scissoring) vibration of molecular water. |
| Ti-O Stretching | 500 - 750 | Stretching vibrations within the TiO₆ octahedra. iaea.org |
| Ti-O-Ti Bending | 400 - 500 | Bending vibrations of the titanate network. iaea.org |
Metal-Oxygen and Perovskite-Related Vibrational Modes in Hydrated Structures
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the vibrational modes within the calcium titanate lattice and confirming the presence of hydration. The FTIR spectrum of calcium titanate exhibits characteristic absorption bands corresponding to the perovskite structure. Notably, a significant absorption band observed around 540 cm⁻¹ is attributed to the stretching vibrations of the Ti-O bonds within the TiO₆ octahedra nepjol.infokarazin.ua. Another characteristic feature is the band at approximately 450 cm⁻¹, which corresponds to the Ca-Ti-O bending vibrations nepjol.info.
The presence of hydration, particularly in materials synthesized via hydrothermal methods, introduces distinct vibrational modes. A broad absorption band is typically observed in the 3000-3800 cm⁻¹ region, which is assigned to the stretching vibrations of H-O bonds in hydroxyl groups researchgate.net. Additionally, a band around 1627 cm⁻¹ corresponds to the H-O-H bending vibrations, confirming the presence of bound water molecules within the structure researchgate.net. The complete elimination of precursor materials during synthesis is also monitored by FTIR, ensuring the formation of a pure perovskite phase nepjol.info.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch | 3000 - 3800 | Hydroxyl groups and bound water researchgate.net |
| H-O-H Bend | ~1627 | Bound water molecules researchgate.net |
| Ti-O Stretch | ~515 - 570 | TiO₆ octahedra nepjol.infoiaea.org |
| Ca-Ti-O Bend | ~450 | Perovskite lattice vibrations nepjol.info |
| Ti-O-Ti Bend | ~416 - 460 | Bending mode of linked octahedra iaea.org |
Raman Spectroscopy for Hydrated Crystalline Phases and Local Structure
Raman spectroscopy is highly effective for probing the local structure and crystalline phases of materials, offering insights that are complementary to diffraction techniques which analyze average structure ohiolink.edu. For calcium titanate prepared through methods like hydrothermal microwave synthesis, micro-Raman spectroscopy reveals details about the short-range order unesp.br.
The Raman spectra of orthorhombic calcium titanate display several active modes. While assignments can vary slightly, key peaks are consistently identified. For instance, modes related to O-Ti-O bending and Ti-O₆ torsional vibrations are prominent. In studies of hydrothermally synthesized CaTiO₃, distinct Raman peaks are observed that confirm the crystalline perovskite phase unesp.brvnu.edu.vn. Raman spectroscopy is particularly sensitive to octahedral tilting and cation disorder, which can be influenced by the incorporation of water or hydroxyl groups into the lattice, thus providing a detailed picture of the local structure in hydrated phases ohiolink.edunist.govunf.edu.
| Raman Shift (cm⁻¹) | Assignment |
| ~182, 226, 286 | O-Ti-O bending modes unesp.br |
| ~247 | O-Ti-O bending mode (B1g) unesp.br |
| ~337 | O-Ti-O bending mode (B3g) unesp.br |
| ~471, 455, 495 | Ti-O₆ torsional modes unesp.br |
| ~669 | Ti-O stretching mode unesp.br |
Electron Microscopy for Morphological and Nanostructural Analysis of Hydrated Forms
Electron microscopy techniques are indispensable for visualizing the morphology, particle size, and nanostructural features of hydrated calcium titanate, especially for materials produced by wet-chemical methods like hydrothermal synthesis.
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are widely used to characterize the surface morphology and particle shapes of calcium titanate powders. Studies on hydrothermally synthesized CaTiO₃ reveal a remarkable diversity in morphology depending on the precise reaction conditions researchgate.net.
Observed morphologies include well-defined cubes, spherical particles, and orthorhombic structures nepjol.inforesearchgate.netntnu.no. More complex architectures such as butterfly-like dendrites, hollow micro-cubes, and nanolamellate structures have also been reported researchgate.net. The synthesis parameters, such as temperature and the chemical environment (e.g., alkali concentration), play a crucial role in determining the final shape and size of the particles researchgate.netiust.ac.ir. For instance, hydrothermal synthesis has been shown to be a preferential method for preparing cubic CaTiO₃ microparticles researchgate.net.
| Synthesis Method | Observed Morphology | Reference |
| Hydrothermal | Orthorhombic Particles | ntnu.no |
| Hydrothermal | Cube-like, cuboids | researchgate.netresearchgate.net |
| Hydrothermal | Nanolamellate, Hollow Micro-cubes | researchgate.net |
| Sol-Gel / Calcination | Spherical, foamy, agglomerated | semanticscholar.org |
| Spray Pyrolysis | Spherical particles | unesp.br |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer deeper insights into the nanostructure of hydrated calcium titanate particles. TEM analysis can reveal the internal structure and confirm the particle shapes observed by SEM, such as spherical or cubic morphologies nepjol.infoiust.ac.irsemanticscholar.org.
HRTEM allows for visualization of the crystal lattice itself. The distance between parallel lattice fringes in an HRTEM image corresponds to the d-spacing of atomic planes, providing direct evidence of the material's crystallinity and phase core.ac.uk. Furthermore, Selected Area Electron Diffraction (SAED) patterns obtained via TEM can confirm the single-crystalline or polycrystalline nature of the nanoparticles nepjol.infomps.si. These techniques are crucial for verifying that materials synthesized through hydrothermal routes, which may trap water or hydroxyl groups, possess a well-ordered crystalline perovskite structure at the nanoscale mps.siresearchgate.net.
Atomic Force Microscopy (AFM) for Hydrate Surface Topography
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. For perovskite materials, AFM is used to track changes in surface morphology and roughness, which can be significantly affected by environmental conditions such as humidity nanoge.org.
Studies have shown that exposing perovskite films to ambient, humid environments leads to an increase in surface roughness as the material degrades or interacts with water vapor nanoge.org. AFM can map these topographical changes on individual crystal grains, revealing that the rate of degradation can depend on the crystallographic orientation of the grain nanoge.org. Related techniques have also been used to measure the surface roughness of hydrothermally synthesized CaTiO₃ films, showing that the synthesis method can lead to a significantly rougher surface compared to untreated substrates vnu.edu.vn. This nanoscale topographical information is critical for understanding the surface reactivity and stability of the hydrated material.
Surface and Elemental Analysis for Hydrate Composition and Oxidation States
Determining the elemental composition and the oxidation states of the constituent elements is essential for a complete characterization of hydrated calcium titanate. Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, confirms the presence and relative abundance of calcium, titanium, and oxygen in the material semanticscholar.orgcore.ac.ukiaea.org.
For a more detailed surface analysis, X-ray Photoelectron Spectroscopy (XPS) is employed. XPS provides quantitative information about the elemental composition and, crucially, the chemical and electronic state of the elements on the material's surface. Analysis of the Ti 2p, Ca 2p, and O 1s core level spectra allows for the determination of their respective oxidation states. In calcium titanate, calcium is typically in the +2 state, and titanium is in the +4 state laboratorynotes.comwikipedia.org. The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen in the metal oxide framework and oxygen present in surface hydroxyl groups or adsorbed water, which is particularly relevant for hydrated materials researchgate.net.
Energy-Dispersive X-ray (EDX) Spectroscopy
Energy-Dispersive X-ray (EDX) spectroscopy is a standard analytical technique used to determine the elemental composition of a material. When the surface of Calcium;titanium;trihydrate is irradiated with a high-energy electron beam, atoms within the sample are excited, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the sample's composition.
EDX analysis consistently confirms the presence of calcium (Ca), titanium (Ti), and oxygen (O) as the primary constituent elements in the compound. The technique is also sensitive enough to detect any impurities or dopants that may be present. The relative atomic percentages obtained from EDX spectra are used to verify the stoichiometry of the synthesized material, ensuring it aligns with the expected CaTiO₃ formula. For instance, analysis of various failing dental implant surfaces has utilized EDX to identify the presence of calcium and titanium, among other elements, on the surface layer. mdpi.com In studies involving coatings on titanium, EDX has been employed to detect and quantify the levels of calcium and titanium, confirming their proportional presence in the formulation. researchgate.net
Table 1: Representative EDX Data for Calcium Titanate
| Element | Symbol | Typical Atomic % | Typical Weight % |
|---|---|---|---|
| Calcium | Ca | ~20% | ~29.5% |
| Titanium | Ti | ~20% | ~35.2% |
| Oxygen | O | ~60% | ~35.3% |
Note: Values are approximate and can vary based on synthesis method and sample purity.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the chemical states of the elements within the top 1-10 nm of a material's surface. The analysis involves irradiating the material with X-rays and measuring the kinetic energy of the electrons that are emitted. The binding energy of these electrons is characteristic of the element and its oxidation state.
For this compound, XPS is crucial for confirming the expected oxidation states of the constituent ions: Ca²⁺, Ti⁴⁺, and O²⁻. High-resolution spectra are obtained for the Ca 2p, Ti 2p, and O 1s orbitals. The Ti 2p spectrum typically shows two main peaks, Ti 2p₃/₂ and Ti 2p₁/₂, which are characteristic of the Ti⁴⁺ state. researchgate.netnih.gov Similarly, the Ca 2p spectrum exhibits peaks corresponding to Ca 2p₃/₂ and Ca 2p₁/₂, confirming the Ca²⁺ state. researchgate.net The O 1s spectrum can often be deconvoluted into multiple peaks, with the primary peak around 529-530 eV corresponding to the oxygen in the metal oxide lattice (Ti-O and Ca-O bonds). researchgate.netresearchgate.net
Table 2: Typical XPS Binding Energies for Calcium Titanate
| Orbital | Typical Binding Energy (eV) | Inferred Chemical State |
|---|---|---|
| Ca 2p₃/₂ | ~344.2 - 348.0 eV | Ca²⁺ |
| Ca 2p₁/₂ | ~351.4 eV | Ca²⁺ |
| Ti 2p₃/₂ | ~458.5 eV | Ti⁴⁺ |
| Ti 2p₁/₂ | ~463.8 - 464.2 eV | Ti⁴⁺ |
| O 1s | ~528.2 - 530.6 eV | O²⁻ (Lattice Oxygen) |
Note: Binding energies are based on reported data and can be influenced by surface contamination and calibration. researchgate.netnih.gov
Thermal Analysis (Thermogravimetry/Differential Thermal Analysis - TG/DTA) for Hydration and Decomposition Processes
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes in a material as a function of temperature. TGA measures the change in mass, while DTA detects the temperature difference between the sample and an inert reference, indicating exothermic or endothermic events.
For this compound (CaTiO₃·3H₂O), these techniques are essential for understanding its hydration state and thermal stability. As the material is heated, it undergoes a series of mass loss events corresponding to the removal of water molecules. The TGA curve for a trihydrate is expected to show distinct steps. The first mass loss, typically occurring below 150°C, is attributed to the removal of loosely bound or physisorbed water. researchgate.net Subsequent weight losses at higher temperatures (e.g., 150°C - 400°C) correspond to the removal of chemisorbed or structural water molecules. researchgate.netmdpi.com The complete dehydration of CaTiO₃·3H₂O would result in a total mass loss corresponding to three moles of water.
The DTA curve complements the TGA data by showing endothermic peaks that correspond to the energy absorbed during the dehydration steps. nih.govnist.gov Following dehydration, further heating to higher temperatures can reveal phase transitions or decomposition of the anhydrous CaTiO₃, although the perovskite structure is generally stable to very high temperatures. ijream.org
Table 3: Expected Thermal Events for this compound
| Temperature Range (°C) | Process | TGA Event | DTA Event |
|---|---|---|---|
| ~70 - 200 °C | Dehydration (Loss of physisorbed and structural water) | Mass Loss | Endothermic Peak |
| > 800 °C | Phase Transitions / Sintering | Stable Mass | Exothermic/Endothermic Peaks |
Note: Specific temperatures are illustrative and depend on factors like heating rate and atmosphere. mdpi.com
Adsorption/Desorption Isotherms (e.g., BET Surface Area) for Hydrate Porosity and Surface Area
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. anton-paar.comwikipedia.org It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, an adsorption-desorption isotherm is generated, from which the specific surface area can be calculated.
The surface area and porosity of this compound are critical parameters that influence its performance in applications such as catalysis, adsorption, and in composites. wikipedia.org The BET surface area can vary significantly depending on the synthesis method and post-synthesis treatments like calcination temperature. For example, materials prepared via sol-gel or co-precipitation methods often exhibit higher surface areas compared to those made by conventional solid-state reactions. unesp.br Research has shown that the surface area of nanocrystalline CaTiO₃ powders can be in the range of 14.0 m²/g, while composites incorporating CaTiO₃ can exhibit even higher values, such as 30.1 m²/g for a CaTiO₃/NiO nanocomposite. researchgate.net The shape of the isotherm can also provide information about the pore size distribution within the material.
Table 4: Reported BET Surface Area for Calcium Titanate Materials
| Material | Synthesis Method | Specific Surface Area (m²/g) | Reference |
|---|---|---|---|
| CaTiO₃ Nanocrystalline Powder | Thermal Decomposition | 14.0 | researchgate.net |
| CaTiO₃/NiO Nanocomposite | Hydrothermal | 30.1 | researchgate.net |
Theoretical and Computational Investigations of Calcium;titanium;trihydrate
Density Functional Theory (DFT) Applications to Hydrated Calcium Titanate
Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of materials from first principles. For anhydrous calcium titanate (CaTiO3), DFT calculations have been employed to determine its structural, optoelectronic, thermal, and elastic properties. azurewebsites.net These studies confirm that CaTiO3 in its various polymorphic phases (cubic, tetragonal, and orthorhombic) is a wide-gap semiconductor. arxiv.orgresearchgate.net The calculated band gaps for the cubic, tetragonal, and orthorhombic phases are approximately 2.83 eV, 3.07 eV, and 3.26 eV, respectively. arxiv.orgresearchgate.net While direct DFT studies on calcium;titanium;trihydrate are not widely available, the principles from DFT studies on other hydrated perovskites and surfaces can be applied to understand the effects of hydration.
The introduction of water molecules into the perovskite lattice is expected to significantly modify its electronic structure. In general, for perovskites, the valence band maximum (VBM) is typically formed by the p-orbitals of the oxygen atoms, while the conduction band minimum (CBM) is dominated by the d-orbitals of the titanium atoms. arxiv.org
DFT studies on anhydrous CaTiO3 show an indirect bandgap for the cubic phase at 0 GPa, which transitions to a direct bandgap under high pressure. researchgate.net The band structure of pure CaTiO3 is a key factor in its photocatalytic applications. researchgate.net
For hydrated forms of other perovskites, such as lead halide perovskites, theoretical investigations have shown that the formation of hydrated species can lead to a weakening of photoabsorption. rsc.org The presence of water molecules can alter the bond lengths and angles within the crystal structure, which in turn affects the orbital overlap and the resulting band structure. It is plausible that in hydrated calcium titanate, the O-H bonds from the water molecules would introduce new states near the band edges or within the bandgap, potentially altering its semiconducting properties. However, without specific DFT calculations for CaTiO3·3H2O, these effects remain speculative.
| Polymorph | Calculated Band Gap (eV) | Band Gap Type |
|---|---|---|
| Cubic | 2.83 | Indirect |
| Tetragonal | 3.07 | - |
| Orthorhombic | 3.26 | - |
The interactions between the constituent atoms and molecules in hydrated calcium titanate are crucial for its stability and properties. In the anhydrous CaTiO3 structure, the Ti-O bonds form the corner-sharing octahedra that are fundamental to the perovskite structure, while the Ca-O bonds describe the interaction of the calcium cation with this octahedral network.
The introduction of water molecules brings about O-H bonds and new interactions between the water molecules and the CaTiO3 lattice. Ab initio studies on the interaction of water with oxide surfaces, such as TiO2-terminated SrTiO3, show that weak bonds can form between the hydrogen atoms of water and the surface oxygen atoms. researchgate.net This involves electron transfer from the substrate to the water molecule. researchgate.net
In the context of hydrated calcium titanate, it is expected that water molecules will interact with both the calcium and titanate ions. The oxygen atoms of the water molecules would likely coordinate with the calcium ions, while the hydrogen atoms could form hydrogen bonds with the oxygen atoms of the titanate octahedra. Molecular dynamics simulations of hydrated calcium ions have been used to develop accurate models for these interactions. azurewebsites.net
Simulation of Hydration and Dehydration Mechanisms
Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic processes of hydration and dehydration in crystalline materials. x-mol.com These simulations can provide an atomistic view of how water molecules interact with and are incorporated into or removed from the crystal lattice.
Large-scale MD simulations have been used to study the dehydration of suspensions of clay nanoparticles, providing insights into the evolution of the microstructure and transport properties. princeton.eduresearchgate.net Such methods could be applied to this compound to understand the structural transformations that occur upon heating and the pathways for water removal.
The stability of a hydrated phase is determined by its formation energy relative to the anhydrous phase and water. Computational methods can be used to calculate these energies and predict the conditions under which a hydrated phase is stable. For perovskite oxides, phase stability is influenced by factors such as size disorder and configurational entropy. mdpi.com
Theoretical calculations can also shed light on the stability of different hydrated species. For instance, in the hydrothermal crystallization of calcium titanate, the type of calcium source can influence whether CaTiO3 or a different hydrated calcium titanate species is formed. researchgate.net
The presence of water molecules in the crystal lattice can significantly affect its vibrational properties, or lattice dynamics. The soft, mixed covalent-ionic lattice of perovskites presents challenges for understanding their dynamic behavior. nanoge.org Studies on layered hybrid perovskites have shown that the lattice dynamics are affected by the dimensional engineering of the inorganic frameworks and their interaction with molecular moieties. nih.govperovskite-info.com
First-principles calculations can be used to compute the phonon band dispersion and density of states, which describe the vibrational modes of the crystal. nih.govacs.org In a hydrated perovskite, the vibrational modes of the water molecules (stretching and bending) would couple with the lattice phonons of the inorganic framework. This coupling can lead to changes in the phonon frequencies and lifetimes, which in turn can affect the material's thermal conductivity and its response to temperature changes.
Point Defect Chemistry and Oxygen Vacancy Studies in Perovskite Hydrates
Point defects, such as vacancies and interstitials, play a crucial role in determining the electronic and ionic conductivity of perovskite oxides. scm.com Oxygen vacancies are particularly important as they can act as charge carriers and are often involved in catalytic processes.
In perovskite materials, most trap states are point defects and are inevitably charged. perovskite-info.com The formation energy of these defects can be calculated using first-principles methods. scm.com For charged defects, corrections are needed to account for the finite size of the simulation cell. aps.org
The presence of water in the lattice can influence the formation and stability of point defects. For example, in proton-conducting oxides, the introduction of water can lead to the incorporation of protons, which are themselves point defects. nanoge.org The interaction between water molecules and oxygen vacancies can also be significant. It is plausible that in hydrated calcium titanate, water molecules could stabilize oxygen vacancies or that the presence of hydroxyl groups could alter the defect chemistry compared to the anhydrous material. DFT calculations on strontium titanate have provided detailed information on the formation energies and charge transition levels of oxygen vacancies and hydrogen interstitials. acs.org
| Defect Type | Description |
|---|---|
| Vacancy | An atom is missing from its regular lattice site. |
| Interstitial | An atom occupies a site that is normally vacant. |
| Substitutional | An atom of a different element occupies a regular lattice site. |
| Antisite | A cation occupies a site normally occupied by another cation. |
Hydrogen Point Defects and Proton Transport in Hydrated Oxides
Hydrated oxides, such as perovskite-type materials, are known to accommodate protons within their crystal lattice, which significantly influences their electrical properties. The transport of these protons, a key factor in applications like fuel cells and sensors, is intrinsically linked to the presence and mobility of hydrogen point defects.
Proton diffusion in perovskite oxides is generally understood to occur via a Grotthuss-type mechanism. This process involves two primary steps: a rotational diffusion of the proton around an oxygen ion and a subsequent transfer (or "hop") to a neighboring oxygen ion. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of these processes.
Theoretical studies on various perovskite oxides (ABO₃) have shown that the energy barrier for proton transport is a critical parameter determining the proton conductivity. While specific computational data for this compound (CaTiO₃·3H₂O) is not extensively available, studies on the anhydrous form and other similar perovskites provide valuable insights. For instance, a theoretical investigation of the Dion-Jacobson layered perovskite RbBiNb₂O₇ highlighted that its proton-transport behavior in the a-b plane is superior to that of CaTiO₃, suggesting a relatively higher energy barrier for proton migration in the latter. mdpi.com
The proton diffusion process in orthorhombic perovskites, such as CaTiO₃, can be analyzed by identifying all possible metastable hydrogen positions and calculating the activation energy barriers between them using methods like the nudged elastic band (NEB). acs.org These calculations reveal that proton mobility can be assessed by analyzing simplified pathways, which can then be used to screen a wider range of materials. acs.org
The table below presents a comparative view of calculated activation energies for proton diffusion in different perovskite oxides, illustrating the range of values that can be expected and the influence of the cation composition.
| Perovskite Material | Diffusion Step | Activation Energy (eV) | Computational Method |
| RbBiNb₂O₇ | In a-b plane | ~0.16 | DFT |
| Various Perovskites | General Proton Hop | 0.4 - 1.2 | Various |
Note: The data presented is for anhydrous or different perovskite systems and serves as a reference due to the lack of specific data for CaTiO₃·3H₂O.
Role of Dopants on Defect Formation and Migration in Hydrated Structures
Doping, the intentional introduction of impurities into a material, is a powerful strategy to modify the defect chemistry and, consequently, the transport properties of hydrated oxides. In the context of proton-conducting perovskites, acceptor doping is a common approach to increase the concentration of oxygen vacancies, which are precursors to the formation of protonic defects upon hydration.
Computational studies, often employing DFT, are used to investigate the effect of various dopants on the formation energies of defects and the energy barriers for their migration. These calculations can predict which dopants are most likely to enhance proton conductivity. The choice of dopant is critical, as it can influence not only the concentration of charge carriers but also their mobility through trapping effects.
For instance, in perovskite materials, the substitution of a trivalent dopant on the B-site (e.g., replacing Ti⁴⁺ in CaTiO₃) can create oxygen vacancies to maintain charge neutrality. The subsequent hydration process involves the filling of these vacancies by water molecules, which then dissociate into two hydroxyl groups (OH⁻), effectively incorporating protons into the lattice.
The following table summarizes the effects of different dopants on the properties of CaTiO₃, as inferred from experimental and theoretical studies on similar systems.
| Dopant | Site of Substitution | Effect on Defect Chemistry | Impact on Properties |
| Lanthanum (La) | A-site (Ca) | Formation of La₀.₃Ca₀.₇TiO₃ phase, potential reduction in oxygen vacancies. | Increased photocatalytic activity. nih.gov |
| Acceptor Dopants (general) | B-site (Ti) | Creation of oxygen vacancies, leading to increased proton concentration upon hydration. | Potential enhancement of proton conductivity. |
Kinetic Modeling of Crystallization and Phase Transformation Processes in Hydrated Systems
The crystallization and phase transformation of hydrated systems like this compound are complex processes that are critical to control in the synthesis of materials with desired properties. Kinetic modeling provides a quantitative understanding of the rates and mechanisms of these transformations.
Various theoretical models are employed to describe crystallization kinetics, including the Johnson-Mehl-Avrami-Kolmogorov (JMAK) theory and other models based on classical nucleation and growth theories. These models can be used to analyze experimental data, often obtained from techniques like X-ray diffraction and calorimetry, to extract key kinetic parameters such as activation energies and reaction rate constants.
For calcium titanate, studies on its hydrothermal crystallization have provided valuable kinetic data. For example, the crystallization of CaTiO₃ from the reaction of TiO₂ and a calcium source in an alkaline solution was found to be significantly influenced by temperature. researchgate.net Kinetic analysis of this process using the Avrami-Erofe'ev equation yielded an activation energy of 89 kJ mol⁻¹ for the formation of CaTiO₃. researchgate.net Another hydrated calcium titanate species, Ca(TiO₂)₂(OH)₂, was found to have a lower activation energy for its formation (58 kJ mol⁻¹). researchgate.net
Kinetic Monte Carlo (KMC) simulations are a powerful computational tool for studying crystal growth at the atomic scale. wm.eduwm.edushuxiatao.com KMC models can simulate the dynamic processes of nucleation and growth, taking into account factors such as the local environment of atoms and their diffusion rates. wm.edushuxiatao.com While standard KMC methods often consider only nearest-neighbor interactions, modifications are necessary for ionic crystals like perovskites to account for long-range Coulomb interactions, which significantly affect the crystal structure and growth. wm.edu
The table below provides a summary of activation energies for the crystallization of different calcium titanate species.
| Crystalline Phase | Formation Process | Activation Energy (kJ mol⁻¹) | Kinetic Model |
| CaTiO₃ | Hydrothermal Crystallization | 89 | Avrami-Erofe'ev |
| Ca(TiO₂)₂(OH)₂ | Hydrothermal Crystallization | 58 | Avrami-Erofe'ev |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for calcium titanium trihydrate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesize calcium titanium trihydrate via sol-gel or hydrothermal methods. For reproducibility:
- Use stoichiometric ratios of Ca²⁺ and Ti⁴⁺ precursors (e.g., calcium nitrate tetrahydrate and titanium isopropoxide).
- Control pH (8–10) using ammonia or NaOH to stabilize the trihydrate phase .
- Characterize intermediates with XRD and FTIR to confirm phase purity. Post-synthesis, validate hydration states via thermogravimetric analysis (TGA) under inert atmosphere (weight loss at 100–150°C correlates with H₂O release) .
Q. Which characterization techniques are critical for verifying the structural integrity of calcium titanium trihydrate?
- Methodological Answer : Prioritize:
- XRD : Identify crystal structure and detect impurities (e.g., anatase TiO₂ or CaCO₃ byproducts).
- FTIR : Confirm hydroxyl (-OH) and hydrate (H₂O) bonding (peaks at 3400 cm⁻¹ and 1630 cm⁻¹).
- TGA-DSC : Quantify hydration levels and thermal stability.
- SEM-EDS : Map elemental distribution (Ca, Ti, O) to assess homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bandgap values for calcium titanium trihydrate?
- Methodological Answer : Discrepancies often arise from synthesis conditions or measurement techniques. To address:
- Standardize synthesis (e.g., identical precursors, pH, and aging times).
- Compare UV-Vis (Tauc plot) and photoelectrochemical (Mott-Schottky) bandgap measurements.
- Conduct meta-analysis of prior studies to identify trends (e.g., bandgap narrowing with increased Ti³⁺ defects) .
- Use DFT simulations to model electronic structure variations under different hydration states .
Q. What theoretical frameworks guide the design of experiments for calcium titanium trihydrate in photocatalytic applications?
- Methodological Answer : Link research to:
- Band Engineering Theory : Adjust band edges via doping (e.g., nitrogen or sulfur) to enhance visible-light absorption.
- Charge Transfer Models : Use transient absorption spectroscopy to study electron-hole recombination kinetics.
- Surface Adsorption Concepts : Probe reactant (e.g., methylene blue) adsorption isotherms to optimize active sites .
Q. How should researchers design stability tests for calcium titanium trihydrate under environmental conditions?
- Methodological Answer :
- Expose samples to controlled humidity (50–90% RH), temperature (25–60°C), and UV light.
- Monitor phase changes via in-situ XRD and surface degradation via XPS.
- Compare degradation rates with Arrhenius modeling to predict long-term stability .
Q. What systematic review strategies are effective for analyzing calcium titanium trihydrate’s biocompatibility in biomedical studies?
- Methodological Answer :
- Define inclusion criteria (e.g., in vitro cytotoxicity assays, ISO 10993 compliance).
- Use PRISMA guidelines to screen studies from PubMed, Scopus, and Web of Science.
- Perform meta-regression to assess variables like particle size or surface functionalization on toxicity .
Q. How can polymorphism in calcium titanium trihydrate impact material performance, and how is it characterized?
- Methodological Answer : Polymorphs (e.g., orthorhombic vs. monoclinic) alter ion-exchange capacity and photocatalytic efficiency.
- Identify phases via synchrotron XRD (high-resolution) and Raman spectroscopy.
- Correlate structure-property relationships using DFT calculations (e.g., Gibbs free energy differences between phases) .
Q. What cross-disciplinary methodologies integrate computational modeling with experimental data for calcium titanium trihydrate research?
- Methodological Answer :
- Combine molecular dynamics (MD) simulations with in-situ TEM to study hydration dynamics.
- Validate adsorption capacity predictions (Monte Carlo simulations) with BET surface area measurements.
- Use machine learning to optimize synthesis parameters (e.g., reaction time, temperature) .
Data Presentation Guidelines
- Tables : Include raw data (e.g., XRD peak positions, bandgap values) and statistical comparisons (ANOVA for synthesis variables).
- Figures : Use Arrhenius plots for stability tests, Nyquist plots for electrochemical impedance, and ternary diagrams for phase analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
